molecular formula C22H23NO4S B15210153 (E)-Ethyl 4,5-dimethyl-2-(((2-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-1(2H)-ylidene)methyl)amino)thiophene-3-carboxylate

(E)-Ethyl 4,5-dimethyl-2-(((2-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-1(2H)-ylidene)methyl)amino)thiophene-3-carboxylate

Cat. No.: B15210153
M. Wt: 397.5 g/mol
InChI Key: JWYUATFRQICXSO-FOKLQQMPSA-N
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Description

(E)-Ethyl 4,5-dimethyl-2-(((2-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-1(2H)-ylidene)methyl)amino)thiophene-3-carboxylate is a complex organic compound with a unique structure that combines elements of furan, thiophene, and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Ethyl 4,5-dimethyl-2-(((2-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-1(2H)-ylidene)methyl)amino)thiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the dibenzo[b,d]furan core, followed by the introduction of the thiophene and carboxylate groups. Key steps include:

    Formation of the dibenzo[b,d]furan core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the thiophene group: This step often involves the use of thiophene derivatives and coupling reactions.

    Formation of the carboxylate group: This is typically done through esterification reactions using ethyl alcohol and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-Ethyl 4,5-dimethyl-2-(((2-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-1(2H)-ylidene)methyl)amino)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

(E)-Ethyl 4,5-dimethyl-2-(((2-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-1(2H)-ylidene)methyl)amino)thiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-Ethyl 4,5-dimethyl-2-(((2-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-1(2H)-ylidene)methyl)amino)thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4,5-dimethyl-2-aminothiophene-3-carboxylate: Similar structure but lacks the dibenzo[b,d]furan moiety.

    Methyl 4,5-dimethyl-2-(((2-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-1(2H)-ylidene)methyl)amino)thiophene-3-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness

The uniqueness of (E)-Ethyl 4,5-dimethyl-2-(((2-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-1(2H)-ylidene)methyl)amino)thiophene-3-carboxylate lies in its combination of the dibenzo[b,d]furan and thiophene moieties, which confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C22H23NO4S

Molecular Weight

397.5 g/mol

IUPAC Name

ethyl 2-[(E)-(2-hydroxy-6,7,8,9-tetrahydrodibenzofuran-1-yl)methylideneamino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C22H23NO4S/c1-4-26-22(25)19-12(2)13(3)28-21(19)23-11-15-16(24)9-10-18-20(15)14-7-5-6-8-17(14)27-18/h9-11,24H,4-8H2,1-3H3/b23-11+

InChI Key

JWYUATFRQICXSO-FOKLQQMPSA-N

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1C)C)/N=C/C2=C(C=CC3=C2C4=C(O3)CCCC4)O

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)N=CC2=C(C=CC3=C2C4=C(O3)CCCC4)O

Origin of Product

United States

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